
6-O-Methyl Guanosine
Übersicht
Beschreibung
6-O-Methyl Guanosine (CAS 7803-88-5) is a modified nucleoside derived from guanosine, where a methyl group is attached to the oxygen atom at the 6th position of the guanine base (O6-methylguanosine) . This modification distinguishes it from canonical nucleosides and imparts unique biochemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
6-O-Methylguanosin kann durch Methylierung von Guanosin synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat. Die Reaktion erfolgt typischerweise in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-O-Methylguanosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
6-O-Methylguanosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Oxoderivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Methylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Thiole oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxoderivaten führen, während Substitution verschiedene substituierte Guanosinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Role in DNA Damage and Repair
6-O-Methyl Guanosine is primarily known for its involvement in the formation of DNA lesions that can lead to mutagenesis and carcinogenesis. The compound is produced when DNA is exposed to methylating agents, which can occur due to environmental factors or as a result of certain chemotherapeutic drugs.
Cancer Research Applications
The implications of this compound in cancer research are profound, particularly concerning its role in tumorigenesis and treatment resistance.
Biomarker for Cancer
- MGMT Expression : O6-methylguanine-DNA methyltransferase (MGMT) is a critical enzyme that repairs 6-O-MeG lesions. High levels of MGMT expression have been associated with resistance to alkylating agents used in chemotherapy, such as temozolomide .
- Clinical Relevance : The expression levels of MGMT serve as a biomarker for predicting patient responses to chemotherapy, particularly in glioblastoma and other cancers .
Therapeutic Targeting
- Inhibition Strategies : Compounds like O6-benzylguanine (O6-BG) and PaTrin-2 have been developed to inhibit MGMT activity, thereby sensitizing cancer cells to alkylating agents . These inhibitors are under investigation for their potential to improve therapeutic outcomes by overcoming drug resistance.
Molecular Epidemiology Studies
Recent advancements have allowed for the development of sensitive assays for detecting this compound in human DNA, facilitating large-scale epidemiological studies. The association between dietary or environmental exposures and the presence of 6-O-MeG can provide insights into the mechanisms of carcinogenesis .
ELISA-type Assays
A new ELISA-type assay has been validated for measuring O6-meG levels, enabling systematic population-based studies that could elucidate the role of this compound in human exposure to nitrosamines and other carcinogens .
Case Studies and Research Findings
Several studies have documented the effects of this compound on cellular processes:
Wirkmechanismus
6-O-Methyl Guanosine exerts its effects primarily through its incorporation into DNA and RNA. In DNA, it pairs with thymine instead of cytosine, leading to G:C to A:T transitions during replication. This mispairing can result in mutations and contribute to carcinogenesis. The compound also interacts with various DNA repair enzymes, such as O-6-methylguanine-DNA methyltransferase, which removes the methyl group to restore normal base pairing .
Vergleich Mit ähnlichen Verbindungen
Key Characteristics:
- Molecular Formula : C₁₁H₁₅N₅O₅ (MW: 297.27 g/mol) .
- Solubility : Soluble in DMSO (130 mg/mL) and sparingly in water (2 mg/mL) .
- Applications :
- Acts as an internal standard in UPLC-ESI-MS/MS for quantifying toxic constituents in herbal medicines .
- Inhibits colony-forming ability in malignant xeroderma pigmentosum cell lines .
- Serves as a precursor for antiviral prodrugs (e.g., INX-08189) targeting hepatitis C virus (HCV) .
- Optimized for flow synthesis, achieving high space-time yields (89 gL⁻¹h⁻¹) .
Comparison with Structural Analogues
Methylated Guanosine Derivatives
Nucleoside Analogues with Therapeutic Relevance
Research Findings and Mechanistic Insights
Antiviral Activity
This compound derivatives, such as INX-08189, exhibit potent anti-HCV activity (EC₅₀: 10 nM) by generating 2′-C-methyl guanosine triphosphate, which inhibits viral RNA polymerase . Notably, the S282T mutation in HCV NS5b confers a 10-fold reduction in sensitivity, but high concentrations (EC₉₀: 344 nM) still achieve complete inhibition .
Cancer Research
This compound suppresses colony formation in xeroderma pigmentosum cells, likely by interfering with DNA repair pathways or mRNA stability . In contrast, cisplatin targets guanine N7, forming DNA crosslinks that trigger apoptosis .
Analytical Utility
As an internal standard, this compound outperforms 7-methyl guanosine due to superior chromatographic behavior and purity (>98%) in UPLC-ESI-MS/MS workflows .
Biologische Aktivität
6-O-Methyl Guanosine (6-O-MeG) is a methylated derivative of guanine, which plays a significant role in DNA mutagenesis and repair mechanisms. This article explores its biological activity, focusing on its formation, mutagenicity, repair processes, and implications in cancer therapy.
Formation of this compound
6-O-MeG is formed primarily through the alkylation of guanine's oxygen atom by various alkylating agents, notably N-nitroso compounds (NOCs). These compounds can arise from dietary sources such as processed meats and tobacco smoke. The formation of 6-O-MeG is particularly relevant in the context of chronic inflammatory conditions, where increased levels of endogenous nitric oxide can enhance NOC production in the gastrointestinal tract .
Mutagenicity and Carcinogenicity
The mutagenic potential of 6-O-MeG is well-documented. It has been established that this compound induces mutations by mispairing during DNA replication, specifically causing transitions from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs. Research indicates that approximately one mutation occurs for every eight unrepaired 6-O-MeG lesions in DNA .
Key Findings on Mutagenicity:
- Misincorporation Rates : About one-third of the time, 6-O-MeG mispairs during replication, leading to the incorporation of thymidine monophosphate (dTMP) instead of cytidine monophosphate (dCMP) .
- Cellular Effects : Unrepaired 6-O-MeG can result in cell cycle arrest, sister chromatid exchanges, or apoptosis due to interactions with the DNA mismatch repair pathway .
Repair Mechanisms
The primary repair mechanism for 6-O-MeG is facilitated by O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme removes the toxic O-alkylguanine adducts from DNA. The expression levels of MGMT are crucial as they correlate with resistance to alkylating agents used in cancer therapies, such as temozolomide .
MGMT and Cancer Therapy:
- Clinical Implications : MGMT promoter methylation status serves as a predictive marker for treatment response in glioblastoma patients undergoing alkylator-based therapies. High MGMT activity is associated with poor outcomes due to its role in repairing drug-induced DNA damage .
- Mechanism of Action : MGMT binds to the damaged base and transfers the methyl group to a cysteine residue within its active site, effectively restoring guanine while rendering itself inactive—a process known as a "suicide" mechanism .
Case Studies and Research Findings
Several studies have highlighted the biological activity and implications of 6-O-MeG:
- Study on Transcriptional Mutagenicity :
- Animal Models :
- Comparative Studies :
Summary Table: Biological Activity of this compound
Aspect | Description |
---|---|
Formation | Alkylation by N-nitroso compounds; dietary sources like processed meats. |
Mutagenicity | Induces G:C to A:T transitions; ~1 mutation per 8 unrepaired lesions. |
Repair Mechanism | Primarily via MGMT; correlates with resistance to chemotherapy. |
Clinical Implications | MGMT status predicts response to glioblastoma therapies. |
Cellular Effects | Can cause cell cycle arrest, apoptosis, and chromosomal instability. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 6-O-Methyl Guanosine in cellular viability assays?
- Methodological Answer : Use 96-well plates seeded with target cells (e.g., NT2.5 breast tumor cells at 10⁴ cells/well) and treat with a concentration gradient of 6-O-Methyl Guanosine (0–10 µM) in RPMI + 0.5% FBS. Measure viability at 24–72 h using CellTiter 96 Aqueous One Solution (Promega), with absorbance read at 490 nm. Normalize DMSO concentrations and include cell-free blanks for background correction . For signaling pathway analysis, combine with Western blotting using SDS-PAGE (4–15% gradient gels) and antibodies targeting HER-2, ERK, or STAT3 .
Q. How does 6-O-Methyl Guanosine interact with nucleotide-binding proteins in experimental models?
- Methodological Answer : Assess binding kinetics using radiolabeled analogs (e.g., [³H]-guanosine) in rat brain membrane preparations. Perform saturation isotherm studies with concentrations up to 200 nM and analyze via non-linear regression to determine dissociation constants (KD) and maximal binding (Bmax). Competitive displacement assays with GTP, GDP, or adenosine analogs (e.g., 6-thio-guanine) can identify specificity .
Q. What molecular techniques are suitable for detecting 6-O-Methyl Guanosine in low-abundance biological samples?
- Methodological Answer : Use droplet digital PCR (ddPCR) for high sensitivity (detection limit: ~0.01 parasites/µL in concentrated erythrocytes). Validate with rtPCR or LAMP for cross-platform consistency. For serum/plasma samples, optimize DNA extraction protocols to account for lower nucleic acid yields .
Advanced Research Questions
Q. How do resistance mutations (e.g., S282T in HCV NS5b) affect 6-O-Methyl Guanosine’s antiviral efficacy?
- Methodological Answer : Generate mutant replicons (e.g., S282T) via site-directed mutagenesis and test in vitro using HCV genotype 1b replicon assays. Compare EC50 values (wild-type vs. mutant) over 72 h. Quantify intracellular 2′-C-MeGTP levels via LC-MS to correlate triphosphate concentrations with inhibition thresholds (e.g., 2.43 pmol/10⁶ cells for 90% inhibition). Synergy studies with ribavirin can be performed using combination indices (e.g., Chou-Talalay method) .
Q. What strategies address synthetic challenges in developing phosphoramidate prodrugs of 6-O-Methyl Guanosine?
- Methodological Answer : Optimize protective group chemistry (e.g., tert-butyldimethylsilyl for ribose hydroxyls) to prevent undesired methylation at O6. Validate purity via HPLC-UV (λ = 260 nm) and characterize prodrug stability in simulated gastric fluid. Use density functional theory (DFT) to model hydrogen-bonding interactions between O6-methyl and enzymatic active sites .
Q. How can researchers resolve contradictions in 6-O-Methyl Guanosine’s apoptotic effects across cell types?
- Methodological Answer : Conduct comparative studies using TUNEL assays and two-photon microscopy to quantify apoptosis in situ (e.g., cardiomyocytes vs. tumor cells). Control for serum deprivation (e.g., RPMI + 0.5% FBS) and mitochondrial priming. Validate findings with flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
Q. What pharmacokinetic parameters ensure sustained 6-O-Methyl Guanosine triphosphate (2′-C-MeGTP) levels in vivo?
- Methodological Answer : Administer single oral doses of prodrugs (e.g., INX-08189) to cynomolgus monkeys and collect liver biopsies for LC-MS quantification of 2′-C-MeGTP. Model hepatic exposure using non-compartmental analysis (NCA) and correlate with plasma nucleoside metabolite levels. Aim for liver concentrations exceeding the EC90 (e.g., 344 nM for HCV inhibition) .
Q. Notes
Eigenschaften
IUPAC Name |
2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-34-5, 7803-88-5, 121032-29-9 | |
Record name | NSC132361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC66381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.